molecular formula C14H10N2O B11881118 2-(Pyridin-2-ylmethylene)indolin-3-one

2-(Pyridin-2-ylmethylene)indolin-3-one

Cat. No.: B11881118
M. Wt: 222.24 g/mol
InChI Key: DVQWDDXGGIRHSE-UKTHLTGXSA-N
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Description

2-(Pyridin-2-ylmethylene)indolin-3-one is a heterocyclic compound that combines the structural features of both indole and pyridine. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-ylmethylene)indolin-3-one typically involves the condensation of indolin-3-one with pyridine-2-carbaldehyde. This reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is usually heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-ylmethylene)indolin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxindole derivatives, while substitution reactions can produce a wide range of functionalized indolin-3-one derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-ylmethylene)indolin-3-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, and inflammation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

    Indolin-3-one: Shares the indole core structure but lacks the pyridine moiety.

    Pyridin-2-ylmethylene derivatives: Compounds with similar pyridine-based structures but different substituents on the indole ring.

Uniqueness

2-(Pyridin-2-ylmethylene)indolin-3-one is unique due to its combined indole and pyridine structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H10N2O

Molecular Weight

222.24 g/mol

IUPAC Name

(2E)-2-(pyridin-2-ylmethylidene)-1H-indol-3-one

InChI

InChI=1S/C14H10N2O/c17-14-11-6-1-2-7-12(11)16-13(14)9-10-5-3-4-8-15-10/h1-9,16H/b13-9+

InChI Key

DVQWDDXGGIRHSE-UKTHLTGXSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)/C(=C\C3=CC=CC=N3)/N2

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=CC=CC=N3)N2

Origin of Product

United States

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